(3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a brominated indole-thiazolidinone hybrid featuring a complex conjugated system. Its structure includes a 5-bromo-substituted indole core fused with a 4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene moiety. The Z-configuration of the exocyclic double bonds (at positions 3 and 2 of the indole and thiazolidinone, respectively) ensures planarity, which is critical for π-π stacking interactions in biological targets. The bromine atom at position 5 enhances electrophilicity and may contribute to halogen bonding in receptor binding .
Properties
IUPAC Name |
5-bromo-3-(4-hydroxy-3-phenyl-2-phenylimino-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O2S/c24-14-11-12-18-17(13-14)19(21(28)26-18)20-22(29)27(16-9-5-2-6-10-16)23(30-20)25-15-7-3-1-4-8-15/h1-13,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAHUMMWRUAOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromoindoline-2,3-dione with 2-phenyl-1,3-thiazolidine-4-one under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazolidine or indole derivatives.
Substitution: Formation of azido or cyano derivatives at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, (3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of indole-thiazolidinone hybrids. Key structural variations among analogs include:
Key Observations :
- Bromine Substitution: The 5-bromo group in the target compound differentiates it from non-halogenated analogs (e.g., 5b, 5h).
- Phenylimino vs. Thioxo: The 2-(phenylimino) group in the target compound replaces the 2-thioxo group found in many analogs (e.g., 5b, 5h, 12). This substitution reduces sulfur-related toxicity and alters electronic properties, possibly affecting redox activity .
- Substituent Flexibility: Alkyl chains (e.g., butyl in ) or polar groups (e.g., diethylamino in ) modulate solubility and pharmacokinetics. The target compound’s lack of such groups may limit bioavailability compared to these analogs.
Bioactivity Comparison
- Antimicrobial Activity: Compounds 5b and 5h () show potent antibacterial and antifungal effects, attributed to their thioxo and hydroxyl/methoxy groups.
- Anticancer Potential: Analogs with diethylamino or benzyl substituents (e.g., ) exhibit selective cytotoxicity, possibly via ferroptosis induction (as suggested in ). The target compound’s bromine atom could enhance DNA intercalation or topoisomerase inhibition, but this remains untested.
- Enzyme Interactions : The hydroxybenzylidene analog () forms stable dimers via H-bonding, a feature absent in the target compound. This difference may influence interactions with enzymes like tyrosine kinases or cyclooxygenases .
Physicochemical Properties
- Solubility: The diethylamino group in and carboxylic acid in 5h improve aqueous solubility compared to the hydrophobic target compound.
- Metabolic Stability : Butyl and phenylethyl substituents () likely slow hepatic metabolism, whereas the target compound’s lack of alkyl chains may result in faster clearance.
- Crystallinity: The hydroxybenzylidene analog () crystallizes with defined H-bonding networks, whereas the phenylimino group in the target compound may lead to less ordered packing, affecting formulation stability .
Biological Activity
The compound (3Z)-5-bromo-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.42 g/mol. The structure includes a bromine atom, thiazolidine ring, and an indole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18BrN3O2S2 |
| Molecular Weight | 488.42 g/mol |
| CAS Number | [specific CAS number] |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to (3Z)-5-bromo derivatives exhibit significant anticancer activity. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
A study conducted on thiazolidinone derivatives reported their efficacy against human colon cancer cells. The results demonstrated that these compounds could effectively bind to DNA and induce cleavage, leading to cell death in cancerous cells .
Antimicrobial Activity
The compound's thiazolidinone framework suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents.
Research Findings:
In vitro studies have shown that thiazolidinone derivatives possess broad-spectrum antimicrobial activity. These findings indicate that the presence of specific substituents can enhance their efficacy against resistant strains .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
The synthesis of (3Z)-5-bromo derivatives typically involves multi-step reactions starting from readily available precursors. The introduction of the bromine atom and formation of the thiazolidine ring are crucial steps in the synthetic pathway.
Synthetic Route:
- Formation of Thiazolidine Ring: The initial step involves the reaction of a phenyl-substituted thiazolidine precursor with appropriate reagents.
- Bromination: Subsequent bromination introduces the bromine atom at the 5-position.
- Indole Formation: Finally, cyclization leads to the formation of the indole structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
